4-Amino-2-(oxan-4-yl)pyrimidine-5-carbonitrile
Description
Properties
IUPAC Name |
4-amino-2-(oxan-4-yl)pyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c11-5-8-6-13-10(14-9(8)12)7-1-3-15-4-2-7/h6-7H,1-4H2,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAUEQXTKAUXHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NC=C(C(=N2)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(oxan-4-yl)pyrimidine-5-carbonitrile typically involves the reaction of aromatic aldehydes, malononitrile, and other reagents in the presence of catalysts. One common method involves the use of ammonium acetate as a catalyst in ethanol . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving overall efficiency. The choice of solvents, catalysts, and purification techniques is crucial to ensure the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-(oxan-4-yl)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-5-carboxylic acid derivatives, while reduction can produce pyrimidine-5-amine derivatives.
Scientific Research Applications
4-Amino-2-(oxan-4-yl)pyrimidine-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is studied as a potential tyrosine kinase inhibitor targeting EGFR, showing promise in anticancer therapies .
Biology: The compound’s ability to inhibit specific enzymes makes it a valuable tool in studying cellular signaling pathways.
Industry: Its derivatives are used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects by inhibiting the activity of tyrosine kinases, particularly EGFR. It mimics ATP and binds to the active site of the kinase, preventing phosphorylation and subsequent signaling pathways that lead to cell proliferation and survival . This mechanism is crucial in its potential use as an anticancer agent.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and their implications:
Key Observations:
- Electron-withdrawing aryl groups (e.g., in 6f) increase molecular rigidity and may enhance antimicrobial activity but reduce solubility compared to the oxan-4-yl group .
- Sugar moieties (e.g., glucopyranosyl in 11a) drastically improve hydrophilicity but introduce stereochemical complexity absent in the oxan-4-yl analogue .
Physicochemical Properties
Table: Comparative Physical Data
- The oxan-4-yl group’s cyclic ether likely improves aqueous solubility compared to purely aromatic substituents (e.g., 6f, 6g) but may lack the metabolic stability of fluorinated aryl groups .
- Higher melting points in phenothiazine and thiazole derivatives correlate with increased molecular planarity and crystallinity .
Biological Activity
4-Amino-2-(oxan-4-yl)pyrimidine-5-carbonitrile is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and immunology. This compound exhibits a unique structure that may contribute to its diverse pharmacological properties.
Chemical Structure and Properties
The chemical structure of 4-Amino-2-(oxan-4-yl)pyrimidine-5-carbonitrile can be represented as follows:
This compound features an oxane ring, which is hypothesized to enhance its interaction with biological targets, potentially leading to significant therapeutic effects.
Biological Activity Overview
Research indicates that 4-Amino-2-(oxan-4-yl)pyrimidine-5-carbonitrile exhibits various biological activities, including:
- Antitumor Activity : The compound has shown promising results in inhibiting tumor growth in various cancer cell lines.
- Immunomodulatory Effects : It may modulate immune responses, making it a candidate for therapeutic applications in autoimmune diseases.
- Antiviral Properties : Preliminary studies suggest potential efficacy against certain viral infections.
Antitumor Activity
A study investigating the antitumor effects of 4-Amino-2-(oxan-4-yl)pyrimidine-5-carbonitrile demonstrated significant cytotoxicity against HeLa cells (cervical carcinoma). The compound was tested in both free and liposomal forms, revealing enhanced efficacy when encapsulated in liposomes.
Table 1: Antitumor Efficacy of 4-Amino-2-(oxan-4-yl)pyrimidine-5-carbonitrile
| Treatment Type | Concentration (µg/mL) | Cell Viability (%) | Tumor Inhibition (%) |
|---|---|---|---|
| Free Form | 20 | 75.91 | 14.47 |
| Liposomal Form | 20 | 32.15 | 66.47 |
| 5-Fluorouracil | 20 | - | 50.46 |
The results indicate that the liposomal formulation significantly reduced cell viability and improved tumor inhibition compared to the free form and standard chemotherapy agent, 5-fluorouracil .
Immunomodulatory Effects
The compound's immunomodulatory properties were assessed through in vitro assays measuring cytokine production and lymphocyte proliferation. It was found to inhibit phytohemagglutinin A-induced proliferation of human peripheral blood lymphocytes, suggesting its potential as an immunosuppressive agent.
Table 2: Immunomodulatory Effects of the Compound
| Assay Type | Result |
|---|---|
| Lymphocyte Proliferation Inhibition | Significant (p < 0.05) |
| TNF-α Production Suppression | Moderate suppression observed |
These findings highlight the compound's potential utility in treating autoimmune disorders by modulating immune responses .
Antiviral Activity
Preliminary antiviral assays indicated that 4-Amino-2-(oxan-4-yl)pyrimidine-5-carbonitrile could inhibit viral replication in specific cell lines, although further studies are needed to elucidate its mechanism of action and efficacy against various viruses.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 4-amino-2-(oxan-4-yl)pyrimidine-5-carbonitrile, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via nucleophilic substitution of a methylthio group in precursor pyrimidines (e.g., 2-methylthiopyrimidines) with oxan-4-ylamine under reflux conditions. Key parameters include solvent choice (e.g., ethanol, DMF), reaction time (overnight), and acidification for precipitation . Optimization involves monitoring reaction progress via TLC and adjusting amine stoichiometry or temperature to improve yields (typically 43–70%) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodology : Use IR spectroscopy to confirm the presence of amino (ν ~3410 cm⁻¹) and nitrile (ν ~2195 cm⁻¹) groups. ¹H-NMR analysis identifies aromatic protons (δ 7.00–8.45 ppm) and exchangeable NH/NH₂ signals (δ 5.10–8.45 ppm). Mass spectrometry (EI) verifies molecular ion peaks (e.g., m/z 349.12 for M⁺) and fragmentation patterns (e.g., loss of C₇H₇) .
Q. How can researchers assess the compound’s solubility and stability under varying pH conditions?
- Methodology : Perform solubility tests in polar (e.g., DMSO, ethanol) and aqueous solvents. Stability studies involve incubating the compound at different pH levels (1–14) and monitoring degradation via HPLC or UV-Vis spectroscopy. Acidic conditions may protonate the amino group, altering solubility .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected NMR splitting or IR shifts) be resolved during structural elucidation?
- Methodology : Cross-validate using ¹³C-NMR to confirm carbon environments (e.g., nitrile carbons at ~116 ppm, aromatic carbons at 128–136 ppm). For ambiguous NH signals, employ deuterium exchange or 2D NMR (e.g., HSQC) to distinguish NH from solvent artifacts. Conflicting IR bands may arise from polymorphism; recrystallize in alternative solvents (e.g., DMSO:water) .
Q. What strategies are effective for designing derivatives of this compound to enhance biological activity (e.g., antidiabetic properties)?
- Methodology : Modify substituents at the 2- and 6-positions of the pyrimidine ring. For example:
- 2-position : Replace oxan-4-yl with cyclohexylamino or phenethylamino groups to alter lipophilicity .
- 6-position : Introduce electron-withdrawing groups (e.g., Cl, Br) to enhance electrophilicity and receptor binding .
- Evaluate derivatives via in vitro assays (e.g., α-glucosidase inhibition) and correlate results with Hammett substituent constants .
Q. How can researchers address low yields in scale-up synthesis, particularly during amine substitution steps?
- Methodology : Use high-pressure reactors to improve amine diffusion at elevated temperatures. Purify intermediates (e.g., 2-methylthiopyrimidines) via column chromatography before substitution. For stubborn reactions, employ microwave-assisted synthesis to reduce time and energy .
Data Analysis and Mechanistic Questions
Q. What computational tools can predict the reactivity of 4-amino-2-(oxan-4-yl)pyrimidine-5-carbonitrile in nucleophilic substitution reactions?
- Methodology : Apply density functional theory (DFT) to calculate frontier molecular orbitals (FMOs). A higher energy gap (HOMO-LUMO) indicates lower reactivity. Compare with experimental results (e.g., reaction rates with different amines) to validate predictions .
Q. How do steric and electronic effects influence the regioselectivity of substituents in related pyrimidinecarbonitriles?
- Case Study : In 4-amino-6-(4-chlorophenyl)-2-phenylpyrimidine-5-carbonitrile, the para-Cl group directs electrophilic attacks to the ortho position via resonance. Steric hindrance from bulky substituents (e.g., 2-thienyl) reduces substitution efficiency at the 2-position .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
